molecular formula C3H9N3O B1201403 1-(2-Hydroxyethyl)guanidine CAS No. 4353-52-0

1-(2-Hydroxyethyl)guanidine

Cat. No. B1201403
CAS RN: 4353-52-0
M. Wt: 103.12 g/mol
InChI Key: DHEWEVVTYBEELC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives, including those similar to "1-(2-Hydroxyethyl)guanidine," often involves innovative approaches to enhance efficiency and yield. Recent studies have developed one-pot synthesis methods directly from isothiocyanate using desulfurizing agents under mild conditions, highlighting advancements in guanidine synthesis techniques that could be applicable to "1-(2-Hydroxyethyl)guanidine" (Srisa et al., 2019).

Molecular Structure Analysis

The molecular structure of guanidine derivatives, including "1-(2-Hydroxyethyl)guanidine," is crucial for understanding their chemical behavior and properties. Studies have utilized X-ray crystallography and spectroscopic methods to determine the structural configurations of guanidine compounds, providing insights into their molecular geometries and electronic structures (Göbel & Klapötke, 2007).

Chemical Reactions and Properties

Guanidine derivatives participate in various chemical reactions due to their reactive functional groups. Research has explored the reactivity of guanidine compounds with phenolates, leading to hydroxylation reactions reminiscent of enzyme-like activity (Herres‐Pawlis et al., 2009). Such studies contribute to understanding the chemical behavior of "1-(2-Hydroxyethyl)guanidine" in various environments.

Physical Properties AnalysisThe physical properties of guanidine derivatives, including solubility, melting points, and stability, are essential for their practical applications. While specific studies on "1-(2-Hydroxyethyl)guanidine" are scarce, research on similar compounds provides a foundational understanding of how these properties might be inferred for "1-(2-Hydroxyethyl)guanidine."

Chemical Properties Analysis

The chemical properties of "1-(2-Hydroxyethyl)guanidine," such as its reactivity with different chemical agents and conditions, are derived from its functional groups and molecular structure. Studies have demonstrated the potential for guanidine derivatives to undergo various chemical transformations, including C-H amination and acetoxylation, offering insights into the versatile chemical nature of these compounds (Chi et al., 2014).

Scientific Research Applications

  • Guanidine Compounds in Drug Discovery : Guanidine compounds, including those like 1-(2-Hydroxyethyl)guanidine, have significant applications in drug discovery. They are involved in various biological activities and therapeutic uses. These compounds are found in natural products, pharmaceuticals, and cosmetic ingredients. They are crucial in developing drugs for the central nervous system, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).

  • Chemistry of Guanidine Derivatives : Guanidine derivatives demonstrate significant chemical reactions, such as in the study of phenolate hydroxylation in bis(mu-oxo)dicopper(III) complexes. These complexes, including those with guanidine ligation, show unique reactivity patterns that are insightful for understanding enzymatic processes similar to tyrosinase activity (Herres‐Pawlis et al., 2009).

  • Antiviral Properties : Simple guanidine derivatives, including 1-(2-Hydroxyethyl)guanidine, have been explored for their antiviral properties. Studies have shown that these compounds can reduce the infectivity of viruses like poliovirus in cultured mammalian cells (Loddo et al., 1962).

  • DNA Interaction Studies : Guanidine compounds have been studied for their interaction with DNA. For instance, a novel class of azo-guanidine compounds demonstrates potential as DNA staining agents due to their ability to interact with DNA and induce color changes in the solution (Jamil et al., 2013).

  • Use in Biological Sample Processing : Guanidine hydrochloride, a related compound, is frequently used in the isolation of RNA and DNA from eukaryotic cells. Its application in rapid isolation of chromosomal DNA from various tissues and cell lines highlights its importance in molecular biology research (Bowtell, 1987).

  • Screening for Therapeutic Applications : Guanidine derivatives, including 1-(2-Hydroxyethyl)guanidine, have been extensively screened for therapeutic applications. They have potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents (Rauf et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .

Future Directions

The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs .

properties

IUPAC Name

2-(2-hydroxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWEVVTYBEELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195871
Record name Guanidine, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)guanidine

CAS RN

4353-52-0
Record name Guanidine, (2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FF Ebetino - The Journal of Organic Chemistry, 1964 - ACS Publications
Heating 2-imino-3-(5-nitrofurfurylideneamino) oxazolidine hydrochloride or 3-(benzylideneamino)-2-iminooxazolidine hydrochloride in xylene affords the corresponding 2-(2-chloroethyl…
Number of citations: 3 pubs.acs.org
JA Frump - Chemical Reviews, 1971 - ACS Publications
Oxazolines have been known for many years, 1 but only in recent years has the chemical literature shown considerable activity in this field. An excellent review article2 was published in …
Number of citations: 597 pubs.acs.org
DS Baranov, AA Ryabichev, VI Mamatyuk… - Mendeleev …, 2012 - Elsevier
Synthesis of 2-amino-5,5-dialkyl-4-arylmethylidene-2-oxazolines from 2-alkyl-4-arylbut-3-yn-2-ols and guanidine Page 1 Mendeleev Commun., 2012, 22, 114–116 – 114 – © 2012 …
Number of citations: 9 www.sciencedirect.com
N Esmaeili, BK Kandola, JR Ebdon… - Polymer Degradation and …, 2023 - Elsevier
Thermal and thermo-oxidative decompositions of polyamide 6.6 (PA66) in the presence and absence of zinc (ZnSt), calcium (CaSt) and copper stannates (CuSt), and in the presence of …
Number of citations: 0 www.sciencedirect.com
R Kooij, HM Branderhorst, S Bonte, S Wieclawska… - …, 2013 - pubs.rsc.org
Novel guanidinium and urea derivatives of 1-deoxynojirimycin were prepared using a concise synthetic protocol and tested against a panel of glycosidases for their inhibitory properties. …
Number of citations: 20 pubs.rsc.org

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